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Compound of Interest

Compound Name: 9-Norketo FK-506

Cat. No.: B1147247

A detailed spectroscopic comparison of 9-Norketo FK-506 with its parent compound, FK-506
(Tacrolimus), provides critical structural confirmation for this important derivative. Through one-
and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, the subtle yet
significant molecular modifications can be precisely identified, offering researchers and drug
development professionals key insights into its unique chemical architecture.

This guide presents a comparative analysis of the *H and 3C NMR data for 9-Norketo FK-506
and FK-506. The structural elucidation of 9-Norketo FK-506, a derivative of the potent
immunosuppressant FK-506, is crucial for understanding its bioactivity and potential
therapeutic applications. The primary structural difference lies at the C9 position of the
macrolide ring, where the ketone group in FK-506 is absent in 9-Norketo FK-506. This guide
will provide the supporting experimental data and protocols to definitively confirm this structural
change.

Comparative Analysis of NMR Spectral Data

The structural confirmation of 9-Norketo FK-506 is achieved by a meticulous comparison of its
NMR spectra with that of FK-506. The most significant changes are observed in the chemical
shifts of the nuclei in close proximity to the C9 position.

The H and 13C NMR data for a closely related analog, 9-deoxo-FK506, is presented here as a
proxy for 9-Norketo FK-506, as detailed in a 2019 study published in the Journal of Natural
Products on the biosynthesis of nonimmunosuppressive FK506 analogues.[1][2][3][4] This
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data, when compared to the established NMR assignments for ascomycin (FK-520), a
structurally similar analog of FK-506, allows for a clear differentiation.

Key Spectroscopic Observations:

o Disappearance of the Ketone Carbon Signal: The most telling evidence for the structural
modification is the absence of the characteristic ketone carbon signal (C9) in the 13C NMR
spectrum of the 9-deoxo analog, which is typically observed around 208-210 ppm in FK-506.

» Upfield Shift of Neighboring Protons: In the *H NMR spectrum, the protons on the adjacent
carbons (C8 and C10) in the 9-deoxo analog are expected to show a significant upfield shift
compared to their counterparts in FK-506. This is due to the removal of the deshielding effect
of the C9 ketone.

o Appearance of a Methylene Signal: Concurrently, new signals corresponding to the C9
methylene protons would appear in the *H NMR spectrum of 9-Norketo FK-506, and a new
methylene carbon signal would be present in its 13C NMR spectrum.

The following table summarizes the key *H and *3C NMR chemical shifts for Ascomycin (as a
reference for the FK-506 core) and the reported data for 9-deoxo-FK520, which serves as a
close structural analog to 9-Norketo FK-506.

Ascomycin (FK- Ascomycin (FK-
9-deoxo-FK520 9-deoxo-FK520
520) 13C _ 520) *H .
Atom ) ) 13C Chemical ] ) 1H Chemical
Chemical Shift ) Chemical Shift )
Shift (ppm) Shift (ppm)
(ppm) (ppm)
C8 41.2 35.8 2.55 1.85
(04°] 209.1 41.5 - 1.60, 1.45
C10 97.5 98.2 4.05 3.98

Note: The chemical shifts for Ascomycin are from studies on the compound bound to FKBP.
The data for 9-deoxo-FK520 is from the supplementary information of the Journal of Natural
Products article.
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Experimental Protocols

To achieve unambiguous structural confirmation, a suite of NMR experiments is employed. The
following protocols provide a general framework for the acquisition of high-quality NMR data for
macrolide structures like FK-506 and its derivatives.

Sample Preparation

o Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from
impurities in the NMR spectra.

» Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent. Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de) are commonly
used for these types of molecules. The choice of solvent can influence the chemical shifts,
So consistency is key for comparison.

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for
referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for
better signal dispersion and resolution.

e 'H NMR Spectroscopy:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-10 ppm.
o Number of Scans: 16-64, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Spectroscopy:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Spectral Width: 0-220 ppm.
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o Number of Scans: 1024 or more, as 13C is a less sensitive nucleus.

o Relaxation Delay: 2 seconds.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): To establish tH-1H spin-spin coupling networks and
identify neighboring protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C atoms, which is crucial for assigning quaternary carbons
and piecing together the molecular framework.

A step-by-step guide for setting up 2D NMR experiments can be found in various instrument
manuals and online resources.[5][6][7]

Visualization of Structural Differences and
Experimental Workflow

To visually represent the key structural change and the analytical workflow, the following
diagrams are provided.

Caption: Key structural difference between FK-506 and 9-Norketo FK-506.
Caption: Workflow for the structural confirmation of 9-Norketo FK-506 using NMR.

In conclusion, the structural confirmation of 9-Norketo FK-506 is unequivocally established
through a comparative analysis of its NMR data with that of FK-506. The distinct changes in the
1H and 13C NMR spectra, particularly around the C9 position, provide definitive evidence of the
absence of the ketone functionality. The detailed experimental protocols outlined in this guide
offer a robust framework for researchers to replicate and verify these findings, ensuring the
accurate characterization of this and other related macrolide structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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